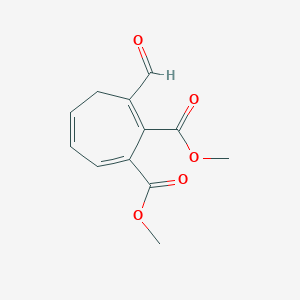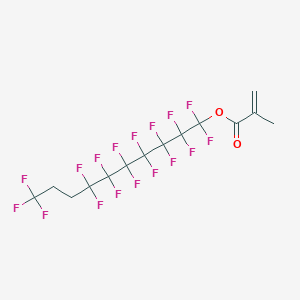![molecular formula C11H20O2 B14500435 Bicyclo[4.4.1]undecane-1,6-diol CAS No. 64790-26-7](/img/structure/B14500435.png)
Bicyclo[4.4.1]undecane-1,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[4.4.1]undecane-1,6-diol is a bridged bicyclic compound characterized by its unique structure, which includes two cycloheptane rings fused together.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.4.1]undecane-1,6-diol typically involves cycloaddition reactions. One common method is the [6+4] cycloaddition reaction, where a triene partner is heated in the presence of a diene to form the bicyclic structure . The reaction conditions often include heating at temperatures ranging from 80°C to 140°C .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[4.4.1]undecane-1,6-diol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as ketones or carboxylic acids.
Reduction: This can convert ketones or aldehydes back to alcohols.
Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often use halogenating agents or alkyl halides under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield diketones or carboxylic acids, while reduction can regenerate the diol from its oxidized forms.
Aplicaciones Científicas De Investigación
Bicyclo[4.4.1]undecane-1,6-diol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of bicyclo[4.4.1]undecane-1,6-diol involves its interaction with various molecular targets. For instance, it can form adducts with formaldehyde, which can be further modified through enzymatic reactions
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptane: Another bridged bicyclic compound with a different ring structure.
Bicyclo[3.3.1]nonane: Known for its applications in asymmetric catalysis and as a molecular scaffold.
Uniqueness
Bicyclo[4.4.1]undecane-1,6-diol is unique due to its larger ring size and the presence of two hydroxyl groups, which provide additional sites for chemical modification and functionalization. This makes it particularly valuable in synthetic chemistry and material science.
Propiedades
Número CAS |
64790-26-7 |
|---|---|
Fórmula molecular |
C11H20O2 |
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
bicyclo[4.4.1]undecane-1,6-diol |
InChI |
InChI=1S/C11H20O2/c12-10-5-1-2-6-11(13,9-10)8-4-3-7-10/h12-13H,1-9H2 |
Clave InChI |
JKNLVFQTDGQYNB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CCCCC(C1)(C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile](/img/structure/B14500359.png)

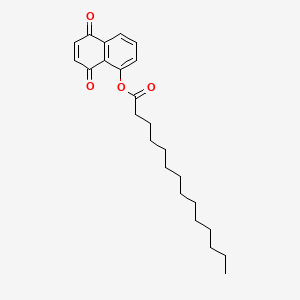
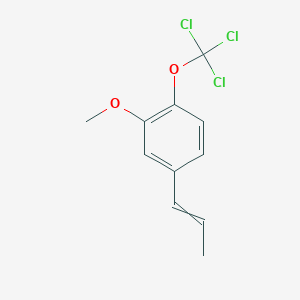

![2-[Bis(2-chloroethyl)amino]ethyl dodecanoate](/img/structure/B14500401.png)

![2-{4-Methoxy-3-[(methylsulfanyl)methoxy]phenyl}-3-methyl-1,3-oxazolidine](/img/structure/B14500415.png)
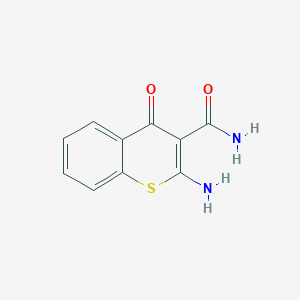

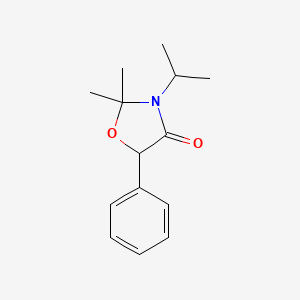
![[1-[(1-Acetyloxy-2,2,2-trichloroethyl)carbamoylamino]-2,2,2-trichloroethyl] acetate](/img/structure/B14500440.png)
